molecular formula C9H14O2 B8431476 3-Ethylpent-1-yn-3-yl acetate

3-Ethylpent-1-yn-3-yl acetate

Cat. No.: B8431476
M. Wt: 154.21 g/mol
InChI Key: UJXYKQVXLLSRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethylpent-1-yn-3-yl acetate is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-ethylpent-1-yn-3-yl acetate

InChI

InChI=1S/C9H14O2/c1-5-9(6-2,7-3)11-8(4)10/h1H,6-7H2,2-4H3

InChI Key

UJXYKQVXLLSRAM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C#C)OC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 250-mL r.b., a solution of 3-ethyl-1-pentyn-3-ol (11.5 g, 102 mmol) in pyridine (10.2 mL) was treated sequentially with Et3N (15.0 mL, 0.107 mol, 1.4 equiv), acetic anhydride (13.5 mL, 143 mmol, 1.4 equiv), and DMAP (1.25 g, 10.2 mmol, 10.0 mol %). The reaction mixture was stirred at rt for 5 d, then treated with MeOH (5 mL) and stirred for 1 h. The mixture was partitioned between ether (100 mL) and water (100 mL), and the aqueous layer was extracted with ether (100 mL). The organic layers were washed sequentially with 2 N NaHSO4 and brine (50 mL), dried (MgSO4), filtered, and concentrated. Distillation under reduced pressure afforded 11.8 g (58.8%) 3-ethylpent-1-yn-3-yl acetate, a colorless oil, bp 38-39° C. @ 15 mm Hg. Data for 3-ethylpent-1-yn-3-yl acetate: 1H NMR (400 MHz, CDCl3) 2.54 (s, 1H), 2.03 (s, 3H), 1.96-2.08 (m, 2H), 1.84-1.95 (m, 2H), 0.97 (t, J=7.4, 6H).
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
solvent
Reaction Step One
Name
Quantity
1.25 g
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

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